While the chemical formula for Sodium 2-naphthyl hydrogen phosphate (also known as Sodium naphthalen-2-yl phosphate) exists in databases like PubChem [], there is currently limited dedicated scientific research focused on this specific compound.
Based on the structure and properties of its components, Sodium 2-naphthyl hydrogen phosphate could potentially hold some promise in various scientific research areas:
Sodium naphthalen-2-yl hydrogen phosphate is an organic compound with the formula C₁₀H₈NaO₄P and a molecular weight of 246.134 g/mol. It is a sodium salt of naphthalen-2-yl hydrogen phosphate, characterized by the presence of a naphthalene ring substituted at the second position with a phosphate group. This compound is soluble in water and exhibits properties typical of phosphoric acid derivatives, making it useful in various chemical applications.
As mentioned earlier, Na2NPH acts primarily as a substrate for phosphatases. Its mechanism of action involves binding to the active site of the enzyme, where the phosphate group is cleaved by the phosphatase's catalytic machinery. This allows researchers to study the enzyme's specificity and activity towards different phosphate-containing substrates [].
Na2NPH can cause skin and eye irritation []. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound. Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with Na2NPH.
The synthesis of sodium naphthalen-2-yl hydrogen phosphate typically involves the reaction of 2-naphthol with phosphorus oxychloride followed by neutralization with sodium hydroxide. The process can be summarized as follows:
Sodium naphthalen-2-yl hydrogen phosphate has several applications across various fields:
Interaction studies involving sodium naphthalen-2-yl hydrogen phosphate focus on its reactivity with various biological molecules, such as proteins and nucleic acids. These studies aim to elucidate its mechanism of action as well as potential interactions that could lead to therapeutic applications. Preliminary data suggest that it may interact with certain enzymes, affecting their activity through competitive inhibition .
Sodium naphthalen-2-yl hydrogen phosphate shares structural similarities with other phosphoric acid derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Sodium phenyl phosphate | C₆H₅NaO₄P | Contains a phenyl group instead of naphthalene |
Sodium naphthalen-1-yl hydrogen phosphate | C₁₀H₈NaO₄P | Substituted at the first position on the naphthalene ring |
Disodium 2-naphthyl phosphate | C₁₀H₇Na₂O₄P | Contains two sodium ions; more hydrophilic |
Sodium naphthalen-2-yl hydrogen phosphate is unique due to its specific substitution pattern on the naphthalene ring, which may influence its reactivity and biological activity compared to similar compounds.
Dehydrogenative phosphorylation represents a modern approach to forming phosphorus-carbon bonds without requiring stoichiometric oxidants. Organotellurium catalysts, such as telluronium cations, enable this process through chalcogen bonding interactions with nucleophilic substrates. For example, phenotellurazines (PTeZHs) facilitate cross-dehydrogenative coupling reactions with naphthols under aerobic conditions, forming polycyclic naphthalenone motifs.
Key Mechanistic Insights:
Table 1: Organotellurium-Catalyzed Reactions
Catalyst Type | Substrate | Product Yield (%) | Conditions |
---|---|---|---|
Phenotellurazine | 4-Methoxynaphthol | 88 | O₂, HFIP, RT |
Diethyltelluride | Thiophenols | 55–65 | Electrochemical, CH₃CN |
Redox-neutral halogenation converts phosphate salts into reactive P(V)-X reagents (X = Cl, F) using cyanuric chloride (or fluoride) and 1-formylpyrrolidine under ambient conditions. This method avoids high-energy redox steps, enabling diverse phosphorylation applications.
Reaction Scheme:
Phosphate salt → [TBA][PO₂X₂] (X = Cl/F) → Phosphorylation of O-, S-, N-, or C-nucleophiles.
Advantages:
Table 2: P(V)-X Reagent Applications
Nucleophile Type | Example Substrate | Phosphorylated Product | Yield (%) |
---|---|---|---|
Alcohols | 4-Phenyl-1-butanol | Diphenyl phosphate | 90 |
Thiols | Benzyl mercaptan | Thiophosphate ester | 75 |
Amines | Aniline | Phosphoramidate | 60 |
Salt formation is critical for improving solubility and stability. Solvent-mediated crystallization leverages solvent polarity and pH to direct salt crystallization.
Key Techniques:
Characterization Methods:
Technique | Purpose | Outcome |
---|---|---|
Powder X-ray Diffraction | Confirm crystallinity | Shifted peaks indicate salt formation |
Differential Scanning Calorimetry | Assess thermal stability | Lower onset temperature for salts |
FTIR Spectroscopy | Identify functional groups | C=O stretching shifts confirm salt bonds |
Scaling up synthesis requires addressing reagent costs, reaction scalability, and byproduct management.
Critical Challenges:
Solutions in Development:
The constitutional isomers β-naphthyl phosphate (2-naphthyl) and α-naphthyl phosphate (1-naphthyl) exhibit distinct catalytic efficiency ratios ($$V/K$$) when hydrolyzed by phosphatases, reflecting steric constraints in enzyme active sites. Comparative kinetic studies using nuclear magnetic resonance (NMR) competitive assays reveal that alkaline phosphatases preferentially hydrolyze the β-isomer due to reduced steric hindrance from the naphthalene ring’s orientation [5]. For example, human placental alkaline phosphatase demonstrates a $$V/K$$ ratio of 3.8 for β/α-naphthyl phosphate, attributed to the β-isomer’s axial geometry aligning more favorably with the catalytic pocket [5].
Structural analyses of enzyme-substrate complexes indicate that the 2-naphthyl group’s planar configuration minimizes clashes with conserved residues (e.g., Arg166 in Escherichia coli alkaline phosphatase), whereas the 1-naphthyl isomer’s perpendicular orientation introduces torsional strain [4]. This steric discrimination is further quantified in Table 1, which summarizes $$k{cat}/Km$$ values for both isomers across phosphatases.
Table 1: Catalytic Efficiency ($$k{cat}/Km$$) of β- vs. α-Naphthyl Phosphate Hydrolysis
Enzyme Source | β-Naphthyl Phosphate ($$k{cat}/Km$$, M⁻¹s⁻¹) | α-Naphthyl Phosphate ($$k{cat}/Km$$, M⁻¹s⁻¹) | Ratio (β/α) |
---|---|---|---|
Bovine Intestinal AP | 1.2 × 10⁵ | 3.1 × 10⁴ | 3.9 |
Human Placental AP | 9.8 × 10⁴ | 2.6 × 10⁴ | 3.8 |
E. coli AP | 4.5 × 10⁵ | 1.3 × 10⁵ | 3.5 |
Data derived from competitive NMR assays [5] and Michaelis-Menten kinetics [4].
2-Naphthyl phosphate serves as a fluorogenic substrate in histochemical staining, where enzymatic hydrolysis releases 2-naphthol, which couples with diazonium salts (e.g., Fast Blue B) to form insoluble azo dyes. The reaction’s progress is monitored fluorometrically, with excitation/emission maxima at 280/305 nm for real-time kinetic analysis [3] [7]. At 37°C, the apparent $$Km$$ of intestinal alkaline phosphatase for 2-naphthyl phosphate is 0.12 mM, with a $$V{max}$$ of 8.4 µmol/min/mg protein, enabling precise localization of phosphatase activity in tissue sections [7].
Optimization of staining protocols requires substrate concentrations below 0.1 mg/mL to prevent diffusion artifacts while maintaining rapid azo-coupling rates [6]. For instance, incubating rat liver cryosections with 0.05 mM 2-naphthyl phosphate and Fast Blue B at pH 8.0 produces intense cytoplasmic staining within 3 minutes, correlating with enzyme activity hotspots [6].
Indium tin oxide (ITO) electrodes functionalized with 2-naphthyl phosphate enable label-free detection of phosphatase activity. Self-assembled monolayers (SAMs) of thiolated 2-naphthyl phosphate derivatives are grafted onto ITO via Au-S bonds, achieving surface densities of 2.1 × 10¹⁴ molecules/cm² [1]. X-ray photoelectron spectroscopy (XPS) confirms monolayer integrity, with phosphorus 2p peaks at 133.5 eV indicating successful phosphate group immobilization.
Table 2: Performance Metrics of 2-Naphthyl Phosphate-Modified ITO Electrodes
Functionalization Method | Surface Coverage (molecules/cm²) | Electron Transfer Rate ($$k_{et}$$, s⁻¹) |
---|---|---|
Au-S SAMs | 2.1 × 10¹⁴ | 1.8 × 10³ |
Polypyrrole Entrapment | 1.4 × 10¹⁴ | 9.2 × 10² |
Electrochemical impedance spectroscopy data [1].
Borane dimethylsulfide (BH3·SMe2) enhances electrochemical signals by regenerating 2-naphthol during redox cycling. In the presence of alkaline phosphatase, hydrolyzed 2-naphthol is oxidized at +0.35 V (vs. Ag/AgCl), producing 2-naphthoquinone, which BH3·SMe2 reduces back to 2-naphthol with a turnover frequency of 1.2 × 10⁴ s⁻¹ [5]. This amplification strategy lowers the detection limit for phosphatase activity to 0.02 U/L, outperforming colorimetric methods by two orders of magnitude.
Cyclic voltammetry studies demonstrate that borane-mediated systems sustain catalytic currents for over 30 minutes, enabling real-time monitoring of enzyme kinetics. Current densities scale linearly with phosphatase concentration (R² = 0.998) across a 0.1–100 U/L range, making the platform suitable for clinical diagnostics [5].
The quantum mechanical analysis of sodium naphthalen-2-yl hydrogenphosphate reveals significant insights into the electronic structure and reactivity patterns of its phosphate group. Density functional theory calculations using B3LYP and TPSS/def2-SV(P) methods have provided detailed understanding of the molecular orbital characteristics and electronic properties that govern phosphate group reactivity [1] [2].
The phosphate group in sodium naphthalen-2-yl hydrogenphosphate exhibits characteristic electronic features that influence its catalytic behavior. The compound possesses a topological polar surface area of 55.76 Ų and a LogP value of 2.4191, indicating moderate hydrophilicity with retained lipophilic characteristics due to the naphthyl moiety [3] [4]. These properties are crucial for enzyme-substrate interactions and binding affinity predictions.
Quantum mechanical calculations have demonstrated that the phosphate group undergoes significant electronic reorganization upon binding to enzymatic active sites. The electrostatic potential maps reveal that the phosphate oxygen atoms carry substantial negative charge density, with typical values ranging from -0.8 to -1.2 atomic units [5] [6]. This charge distribution creates strong electrostatic interactions with positively charged residues in enzyme active sites, particularly lysine and arginine residues.
The molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the phosphate oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the naphthyl ring system [7]. This orbital arrangement facilitates charge transfer processes during enzymatic catalysis and explains the compound's role as both an electron donor and acceptor in biochemical reactions.
Table 1: Physicochemical Properties of Sodium Naphthalen-2-yl Hydrogenphosphate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₈NaO₄P | [3] [4] |
Molecular Weight (g/mol) | 246.13 | [3] [4] |
CAS Number | 14463-68-4 | [3] [4] |
SMILES | O=P(O)(OC1=CC2=C(C=CC=C2)C=C1)O[Na] | [3] [4] |
Topological Polar Surface Area (Ų) | 55.76 | [3] [4] |
LogP | 2.4191 | [3] [4] |
Hydrogen Bond Acceptors | 3 | [3] [4] |
Hydrogen Bond Donors | 1 | [3] [4] |
Rotatable Bonds | 3 | [3] [4] |
Purity (typical) | ≥98% | [3] [4] |
Storage Temperature (°C) | 4 | [3] [4] |
The reactivity of the phosphate group is further enhanced by hyperconjugation effects from the naphthyl ring system. Quantum mechanical calculations reveal that the extended π-electron system of the naphthalene ring provides electronic stabilization through resonance interactions with the phosphate group [8]. This stabilization effect reduces the energy barrier for phosphate group hydrolysis and enhances the compound's susceptibility to phosphatase enzymes.
Natural bond orbital analysis has identified key orbital interactions that govern the phosphate group's reactivity. The phosphorus-oxygen bonds exhibit significant ionic character, with bond orders ranging from 1.2 to 1.8 depending on the specific oxygen atom [9]. The terminal phosphate oxygens show lower bond orders compared to the bridging oxygen connected to the naphthyl ring, indicating preferential sites for nucleophilic attack during enzymatic reactions.
The electronic structure calculations also reveal important information about the compound's acid-base properties. The phosphate group exhibits a pKa value of approximately 6.2, calculated using density functional theory methods with implicit solvation models [5]. This pKa value indicates that the compound exists predominantly in its monoanionic form under physiological pH conditions, which is crucial for enzyme binding and catalytic activity.
Molecular dynamics simulations have provided unprecedented insights into the dynamic behavior of sodium naphthalen-2-yl hydrogenphosphate when bound to various phosphatase enzymes. These simulations, conducted using AMBER, GROMACS, and Desmond software packages, reveal the temporal evolution of enzyme-substrate complexes and provide detailed information about binding mechanisms and conformational changes [10] [11] [12].
The molecular dynamics studies demonstrate that sodium naphthalen-2-yl hydrogenphosphate forms stable complexes with alkaline phosphatase, with binding free energies ranging from -25 to -45 kJ/mol depending on the specific enzyme variant [13] [14] [15]. The simulations reveal that the compound adopts a preferred binding conformation where the phosphate group is positioned optimally for catalytic attack while the naphthyl ring system makes hydrophobic interactions with the enzyme's binding pocket.
Table 2: Computational Chemistry Methods for Sodium Naphthalen-2-yl Hydrogenphosphate Studies
Study Type | Method/Software | Key Applications | Typical Accuracy | Reference |
---|---|---|---|---|
Quantum Mechanical Analysis | DFT B3LYP, TPSS/def2-SV(P) | Phosphate group reactivity analysis | MAD: 3-6 kJ/mol | [1] [2] |
Molecular Dynamics Simulations | AMBER, GROMACS, Desmond | Enzyme-substrate complex dynamics | RMSD: 0.5-2.5 Å | [10] [11] [12] |
MM/PBSA Binding Calculations | Single-trajectory MM/PBSA | Binding affinity prediction | R² = 0.3-0.9 | [13] [14] [15] |
Density Functional Theory | B3LYP/6-31G, M06-2X/6-31+G | Electronic structure determination | Chemical shifts: ±2-5 ppm | [5] [6] [7] |
Solvation Effect Studies | COSMO, PCM, PB/GB models | Catalytic site accessibility | Solvation energy: ±10-20 kJ/mol | [13] [14] [15] |
Enzyme-Substrate Complex Modeling | Homology modeling, Docking | Substrate binding mode prediction | Binding pose: 70-95% success | [11] [16] [17] |
The structural analysis from molecular dynamics trajectories reveals that the enzyme-substrate complex undergoes significant conformational changes during the binding process. The root mean square deviation (RMSD) values for the protein backbone remain stable at 0.5-2.5 Å throughout the simulation, indicating that the enzyme maintains its overall structure upon substrate binding [10] [11] [12]. However, the active site residues show larger fluctuations, with root mean square fluctuation (RMSF) values reaching 3-4 Å for catalytically important residues.
The naphthyl ring system of the substrate plays a crucial role in stabilizing the enzyme-substrate complex through π-π stacking interactions with aromatic residues in the binding pocket. Molecular dynamics simulations reveal that these interactions contribute approximately 15-25 kJ/mol to the total binding energy [18] [19]. The naphthyl ring maintains relatively rigid positioning during the simulation, with limited conformational flexibility that preserves optimal stacking geometry.
Water molecules in the active site exhibit dynamic behavior that significantly influences the catalytic process. The simulations show that 2-4 water molecules are consistently present in the first solvation shell around the phosphate group, forming hydrogen bonds with both the substrate and enzyme residues [12] [20]. These water molecules facilitate proton transfer reactions and serve as nucleophiles in the hydrolysis mechanism.
The temporal analysis of hydrogen bond networks reveals that the phosphate group forms an average of 3-5 hydrogen bonds with the enzyme and solvent molecules. The most persistent hydrogen bonds are formed with conserved serine and threonine residues in the active site, with occupancy rates exceeding 80% throughout the simulation [11] [20]. These interactions are crucial for proper substrate orientation and catalytic efficiency.
The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method has emerged as a powerful computational approach for predicting binding affinities of sodium naphthalen-2-yl hydrogenphosphate to various phosphatase enzymes. This method combines molecular mechanics energies with continuum solvation models to provide quantitative estimates of binding free energies [13] [14] [15].
The MM/PBSA calculations decompose the binding free energy into several components: electrostatic interactions, van der Waals forces, polar solvation energy, non-polar solvation energy, and entropy contributions. For sodium naphthalen-2-yl hydrogenphosphate binding to alkaline phosphatase, the electrostatic contribution typically ranges from -80 to -150 kJ/mol, representing the dominant attractive force [13] [14] [15]. This large electrostatic contribution reflects the strong ionic interactions between the negatively charged phosphate group and positively charged residues in the enzyme active site.
The van der Waals contribution, ranging from -15 to -35 kJ/mol, arises primarily from the hydrophobic interactions between the naphthyl ring system and non-polar residues in the binding pocket [13] [14] [15]. These interactions are crucial for substrate specificity and binding selectivity, as they provide shape complementarity between the substrate and enzyme.
Polar solvation energy contributes unfavorably to binding, with values typically ranging from +60 to +120 kJ/mol [13] [14] [15]. This positive contribution reflects the energy cost of desolvating the polar phosphate group upon binding to the enzyme. The magnitude of this contribution depends on the dielectric constant used in the calculations, with values of 2-4 for the protein interior providing optimal agreement with experimental data.
Table 3: Enzyme-Substrate Binding Parameters from MM/PBSA Calculations
Parameter | Typical Range | Computational Method | Reference |
---|---|---|---|
Binding Free Energy (ΔG) | -25 to -45 kJ/mol | MM/PBSA, MM/GBSA | [13] [14] [15] |
Electrostatic Contribution | -80 to -150 kJ/mol | Coulomb interactions | [13] [14] [15] |
Van der Waals Contribution | -15 to -35 kJ/mol | Lennard-Jones potential | [13] [14] [15] |
Polar Solvation Energy | +60 to +120 kJ/mol | Poisson-Boltzmann equation | [13] [14] [15] |
Non-polar Solvation Energy | -5 to -15 kJ/mol | Surface area calculations | [13] [14] [15] |
Entropy Contribution | +10 to +25 kJ/mol | Normal mode analysis | [13] [14] [15] |
Catalytic Efficiency Enhancement | 10²-10⁴ fold | Transition state theory | [21] [19] [2] |
Binding Site Accessibility | 70-95% accessible | Solvent accessible surface | [11] [12] [20] |
The non-polar solvation energy, calculated using surface area-based methods, contributes favorably to binding with values ranging from -5 to -15 kJ/mol [13] [14] [15]. This contribution reflects the favorable entropy gain from releasing water molecules from hydrophobic surfaces upon complex formation.
Entropy contributions, estimated using normal mode analysis, oppose binding with values ranging from +10 to +25 kJ/mol [13] [14] [15]. This unfavorable contribution arises from the loss of translational and rotational degrees of freedom upon complex formation, as well as restrictions in conformational flexibility.
The accuracy of MM/PBSA calculations for sodium naphthalen-2-yl hydrogenphosphate binding predictions varies depending on the system and computational parameters. Correlation coefficients with experimental binding affinities typically range from 0.3 to 0.9, with better performance observed for homologous series of related compounds [13] [14] [15]. The method shows particular strength in ranking binding affinities within related compound series, even when absolute binding energies may deviate from experimental values.
Single-trajectory MM/PBSA protocols, where all energy components are calculated from the same molecular dynamics trajectory of the complex, provide computational efficiency while maintaining reasonable accuracy [14] [15]. These calculations assume that conformational changes upon binding are minimal, which is generally valid for rigid substrates like sodium naphthalen-2-yl hydrogenphosphate.
The solvation environment surrounding the catalytic site plays a critical role in determining the accessibility and reactivity of sodium naphthalen-2-yl hydrogenphosphate during enzymatic catalysis. Computational studies using various solvation models, including COSMO, PCM, and Poisson-Boltzmann/Generalized Born approaches, have revealed significant effects of water molecules and ionic strength on substrate binding and catalytic efficiency [13] [14] [15].
The catalytic site accessibility of sodium naphthalen-2-yl hydrogenphosphate is influenced by the dynamic nature of water molecules in the enzyme active site. Molecular dynamics simulations reveal that water molecules exhibit residence times ranging from 0.5 to 5.0 nanoseconds in the first solvation shell around the phosphate group [12] [20]. These water molecules participate in hydrogen bond networks that facilitate proton transfer reactions and stabilize charged intermediates during catalysis.
The effect of ionic strength on catalytic site accessibility has been investigated through molecular dynamics simulations with varying salt concentrations. Increased ionic strength leads to enhanced electrostatic screening, which reduces the long-range electrostatic interactions between the substrate and enzyme [10] [22]. This screening effect can both facilitate and hinder substrate binding, depending on the specific charge distribution of the enzyme active site.
Continuum solvation models predict that the dielectric environment of the catalytic site significantly affects binding thermodynamics. The effective dielectric constant in the active site ranges from 2-4, intermediate between the bulk solvent (εwater = 78) and the protein interior (εprotein = 2-4) [13] [14] [15]. This intermediate dielectric environment optimizes the balance between electrostatic interactions and solvation penalties.
The solvent accessible surface area calculations reveal that 70-95% of the phosphate group surface remains accessible to solvent molecules even when bound to the enzyme [11] [12] [20]. This high accessibility ensures that water molecules can participate in the catalytic mechanism while maintaining substrate binding affinity. The naphthyl ring system shows lower solvent accessibility (40-60%) due to its burial in the hydrophobic binding pocket.
pH effects on catalytic site accessibility have been modeled using continuum electrostatics calculations coupled with protonation state predictions. The phosphate group of sodium naphthalen-2-yl hydrogenphosphate exhibits pH-dependent binding affinity, with optimal binding occurring at physiological pH values (7.0-7.4) [2] [23]. At lower pH values, protonation of the phosphate group reduces its negative charge and weakens electrostatic interactions with the enzyme.
The solvation effects also influence the catalytic efficiency through modulation of transition state stability. Water molecules in the active site can stabilize charged transition states through hydrogen bonding and electrostatic interactions, lowering the activation energy for phosphate hydrolysis [21] [19] [2]. The optimal number of water molecules for catalytic efficiency appears to be 2-4, providing sufficient stabilization without excessive steric hindrance.
Molecular dynamics simulations have identified specific water-mediated interactions that enhance catalytic site accessibility. Bridge water molecules that simultaneously interact with the substrate phosphate group and catalytic residues facilitate proton transfer reactions and maintain proper substrate orientation [12] [20]. These water bridges are particularly important for maintaining catalytic activity across different pH conditions and ionic strengths.
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